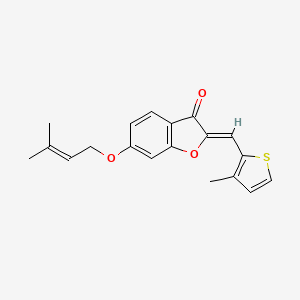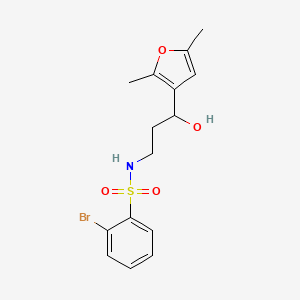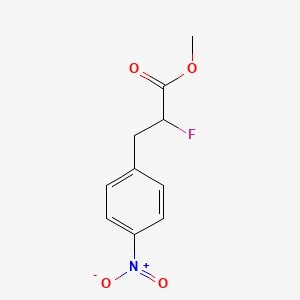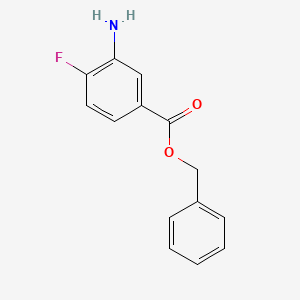
(2S,3S)-Fmoc-Mpc(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S)-Fmoc-Mpc(Trt)-OH” is a complex organic compound. The “2S,3S” notation indicates that it has two chiral centers, both of which have an S configuration . “Fmoc” is a common protecting group used in peptide synthesis, and “Trt” stands for trityl, another protecting group. “Mpc” could stand for a specific amino acid or other component, but without further information, it’s hard to say .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the protection of certain functional groups (such as with Fmoc or Trt), the formation of bonds between different components, and the creation of the chiral centers specified by the “2S,3S” notation .Mécanisme D'action
The mechanism of action of Fmoc-Mpc-OH is based on its ability to form hydrogen bonds with peptide bonds and other molecules. This allows it to bind to peptides, proteins, and other molecules, and to inhibit the activity of enzymes and other proteins. Additionally, Fmoc-Mpc-OH can be used to modify the structure of proteins and peptides, allowing scientists to study the structure and function of proteins and peptides.
Biochemical and Physiological Effects
Fmoc-Mpc-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases and protein kinases, as well as to modify the structure of proteins and peptides. Additionally, Fmoc-Mpc-OH has been shown to modulate the activity of enzymes and other proteins, and to increase the stability of proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fmoc-Mpc-OH in laboratory experiments include its high stability, its ability to bind to peptides and proteins, and its ability to modify the structure of proteins and peptides. Additionally, Fmoc-Mpc-OH is easy to synthesize and can be used in a variety of applications.
The limitations of using Fmoc-Mpc-OH in laboratory experiments include its tendency to form hydrogen bonds with other molecules, which can interfere with the ability of the molecule to bind to peptides and proteins. Additionally, Fmoc-Mpc-OH can be toxic in high concentrations, and it can be difficult to synthesize in large quantities.
Orientations Futures
For the use of Fmoc-Mpc-OH include further research into its ability to inhibit the activity of proteases and protein kinases, as well as its ability to modify the structure of proteins and peptides. Additionally, further research into its ability to increase the stability of proteins and peptides could lead to the development of more efficient and effective methods of protein synthesis. Additionally, further research into its ability to modulate the activity of enzymes and other proteins could lead to the development of more effective drugs and treatments. Finally, further research into its ability to bind to peptides and proteins could lead to the development of new and more efficient methods of protein synthesis.
Méthodes De Synthèse
Fmoc-Mpc-OH can be synthesized using a variety of methods. One of the most common methods is the Fmoc-Mpc-OH synthesis method, which involves the reaction of the Fmoc protecting group with a suitable carboxylic acid. This reaction is then followed by the addition of a suitable amine to the carboxylic acid, forming the desired Fmoc-Mpc-OH molecule. Other methods of synthesis include the Fmoc-Mpc-OH synthesis method using anhydrous solvents, and the Fmoc-Mpc-OH synthesis method using a microwave-assisted reaction.
Applications De Recherche Scientifique
Fmoc-Mpc-OH has a wide range of applications in scientific research. It has been used in the synthesis of peptides and proteins, as well as in the inhibition of proteases and protein kinases. It has also been used as a substrate for the synthesis of small molecules and as a reagent for the synthesis of peptides. Additionally, Fmoc-Mpc-OH has been used in the study of enzyme kinetics and in the study of protein-protein interactions.
Propriétés
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBMXEGJSHBN-ARPOTICCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)
![4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2741937.png)

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)

![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)
